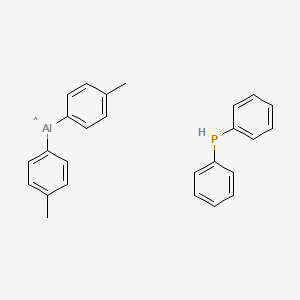
CID 78065812
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065812 is a chemical compound with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065812 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then processed further, often involving purification and additional reactions to achieve the desired structure.
Final Synthesis: The final step involves the completion of the molecular structure, ensuring the compound meets the required specifications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Conducting the reactions in large batches to produce significant quantities.
Continuous Flow Systems: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
CID 78065812 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxidized derivatives with different functional groups.
Reduction: Can yield reduced forms with altered chemical properties.
Substitution: Results in compounds with new functional groups replacing the original ones.
Scientific Research Applications
CID 78065812 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065812 involves its interaction with specific molecular targets and pathways. It may:
Bind to Receptors: Interact with specific receptors or enzymes, altering their activity.
Modulate Pathways: Influence various biochemical pathways, leading to changes in cellular functions.
Exert Effects: The overall effect depends on the specific target and pathway involved, which can vary based on the compound’s structure and properties.
Properties
Molecular Formula |
C26H25AlP |
|---|---|
Molecular Weight |
395.4 g/mol |
InChI |
InChI=1S/C12H11P.2C7H7.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-7-5-3-2-4-6-7;/h1-10,13H;2*3-6H,1H3; |
InChI Key |
ULAMSUBIQCMHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Al]C2=CC=C(C=C2)C.C1=CC=C(C=C1)PC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















